(3-Bromo-2,6-dimethoxyphenyl)(pyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Bromo-2,6-dimethoxyphenyl)(pyrrolidin-1-yl)methanone: is an organic compound that features a brominated aromatic ring substituted with two methoxy groups and a pyrrolidinyl group attached to a methanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromo-2,6-dimethoxyphenyl)(pyrrolidin-1-yl)methanone typically involves the bromination of 2,6-dimethoxyphenyl compounds followed by the introduction of the pyrrolidinyl group. The reaction conditions often include the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The subsequent step involves the formation of the methanone linkage through a reaction with pyrrolidine under basic conditions .
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The bromine atom on the aromatic ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF).
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and complex molecules.
Biology: In biological research, it may be used to study the effects of brominated aromatic compounds on biological systems, including their potential as enzyme inhibitors or receptor modulators.
Industry: In the industrial sector, the compound can be used in the synthesis of specialty chemicals and advanced materials with specific properties.
Mechanism of Action
The mechanism by which (3-Bromo-2,6-dimethoxyphenyl)(pyrrolidin-1-yl)methanone exerts its effects is largely dependent on its interaction with molecular targets. The brominated aromatic ring and the pyrrolidinyl group can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The methoxy groups may also play a role in the compound’s binding affinity and specificity .
Comparison with Similar Compounds
- (3-Bromo-2,5-dimethoxyphenyl)(pyrrolidin-1-yl)methanone
- (3-Bromo-2,6-dimethoxyphenyl)(piperidin-1-yl)methanone
- (3-Bromo-2,6-dimethoxyphenyl)(morpholin-1-yl)methanone
Comparison: Compared to its analogs, (3-Bromo-2,6-dimethoxyphenyl)(pyrrolidin-1-yl)methanone is unique due to the specific positioning of the methoxy groups and the presence of the pyrrolidinyl group. These structural features can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for targeted research and development .
Properties
Molecular Formula |
C13H16BrNO3 |
---|---|
Molecular Weight |
314.17 g/mol |
IUPAC Name |
(3-bromo-2,6-dimethoxyphenyl)-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C13H16BrNO3/c1-17-10-6-5-9(14)12(18-2)11(10)13(16)15-7-3-4-8-15/h5-6H,3-4,7-8H2,1-2H3 |
InChI Key |
ALWKNHWPWHHJHL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)Br)OC)C(=O)N2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.